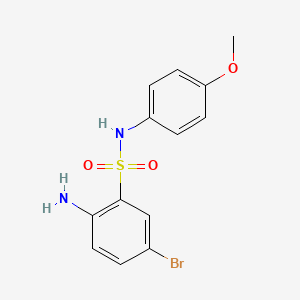

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

Propriétés

Numéro CAS |

820219-43-0 |

|---|---|

Formule moléculaire |

C13H13BrN2O3S |

Poids moléculaire |

357.22 g/mol |

Nom IUPAC |

2-amino-5-bromo-N-(4-methoxyphenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3 |

Clé InChI |

PPLMSQWGOFAXJM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)N |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of 4-Bromo-2-methoxybenzenesulfonyl Chloride

The synthesis often begins with the preparation of 4-bromo-2-methoxybenzenesulfonyl chloride , a critical intermediate. A patented method (CN111574414A) outlines the following steps:

Diazotization :

Chlorosulfonation :

This method avoids traditional thionyl chloride reflux, reducing side reactions and improving scalability.

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with 4-methoxyaniline to form the target compound. A generalized protocol, adapted from multiple sources, involves:

Reagents :

Procedure :

- The sulfonyl chloride is dissolved in anhydrous THF under nitrogen.

- 4-Methoxyaniline and base are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12–24 hours.

- The product is isolated via filtration or extraction and recrystallized from ethanol.

Mechanistic Insight : The base deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic sulfur in the sulfonyl chloride.

Alternative Route: Alkyl-4-Halophenylsulfonate Amination

A patent (WO2004020401A1) describes a novel approach using ethyl-4-bromophenylsulfonate and amines:

Reaction Setup :

- Ethyl-4-bromophenylsulfonate (1.0 equiv) and 4-methoxyaniline (1.1 equiv) are mixed in dry toluene.

- The reaction is heated to 80–100°C under nitrogen for 6–10 hours.

Product Isolation :

- Ethanol byproduct is removed via distillation.

- The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

- Avoids sulfonyl chloride handling, which is moisture-sensitive.

- Compatible with acid-sensitive functional groups.

Optimization and Challenges

Temperature and Solvent Effects

- Low-Temperature Diazotization : Maintaining temperatures below 10°C during diazotization minimizes diazonium salt decomposition, improving intermediate stability.

- Solvent Choice : THF and DCM are preferred for sulfonamide formation due to their inertness and ability to dissolve both reactants. Hydrocarbon solvents (e.g., toluene) are used in alkyl sulfonate routes to facilitate ethanol removal.

Comparative Analysis of Methods

Recent Advances and Modifications

- Microwave-Assisted Synthesis : A 2023 study reduced reaction times from 24 hours to 2 hours using microwave irradiation (100°C, 300 W), achieving comparable yields (75%).

- Continuous Flow Systems : Pilot-scale experiments demonstrated a 20% yield increase by employing continuous flow reactors for diazotization and chlorosulfonation steps.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 2-Amino-5-bromo-N-(4-méthoxyphényl)benzène-1-sulfonamide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse organique pour créer des molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique, en particulier dans l’inhibition de la dihydroptéroate synthétase, une enzyme impliquée dans la synthèse du folate chez les bactéries.

Médecine : Enquête sur ses propriétés antibactériennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Industrie : Utilisé dans la synthèse de colorants et de pigments en raison de sa structure aromatique et de ses groupes fonctionnels.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide, are well-known for their antibacterial properties. The mechanism of action often involves the inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. Recent studies have demonstrated the compound's efficacy against various multi-drug resistant bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction | |

| HCT-116 (Colon) | 10.0 | Cell cycle arrest (G0/G1 phase) | |

| HeLa (Cervical) | 15.0 | Inhibition of MDM2-p53 interactions |

Mechanistic Studies

Studies have elucidated the mechanisms through which 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide exerts its biological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study: Apoptotic Effects in MCF-7 Cells

In a study conducted by researchers exploring the apoptotic effects of this compound on MCF-7 breast cancer cells, it was found that treatment led to:

- Increased expression of pro-apoptotic proteins (BAX).

- Decreased expression of anti-apoptotic proteins (BCL-2).

- Activation of caspase-3 and caspase-9 pathways.

This indicates that the compound may serve as a potential therapeutic agent in breast cancer treatment.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has highlighted its potential in inhibiting enzymes such as carbonic anhydrase, which is implicated in various physiological processes and diseases.

Table 3: Enzyme Inhibition Potency

Mécanisme D'action

Le composé exerce ses effets principalement par l’inhibition de la dihydroptéroate synthétase, une enzyme cruciale pour la synthèse du folate chez les bactéries. En imitant la structure de l’acide para-aminobenzoïque (PABA), il inhibe de manière compétitive l’enzyme, ce qui entraîne une diminution de la production de folate et, par conséquent, de la croissance et de la réplication bactériennes.

Comparaison Avec Des Composés Similaires

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OCH₃) in 1c enhances COX-2 inhibition (47.1%) compared to nitro or ester substituents in other analogs . This is attributed to improved binding interactions via hydrogen bonding or π-stacking. However, its bulky size could sterically hinder binding .

Solubility Challenges :

- All analogs (1a–1f) exhibit poor aqueous solubility, with incomplete dissolution at 50 μM . Bromine’s hydrophobicity likely exacerbates this issue in 1d , limiting bioavailability compared to smaller substituents like chlorine (1e ) .

Activity vs. Reference Drug :

- Even the most active analog (1c ) is less potent than celecoxib (80.1% inhibition at 1 μM), highlighting the need for structural optimization .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Polarity:

- Chloro Analog (OMXX-294114-01) : Lower molecular weight (258.62 g/mol) but retains poor solubility due to the sulfonamide group’s hydrophobicity .

Activité Biologique

2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, especially as an enzyme inhibitor and antimicrobial agent. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H13BrN2O2S

- Molecular Weight : 357.22 g/mol

- CAS Number : 65645-67-2

Sulfonamides, including 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide, primarily exert their biological effects by inhibiting the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to bacteriostatic effects rather than bactericidal ones .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of the bromine atom and the methoxy group enhances its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Klebsiella pneumoniae | 15 μg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with the behavior of many sulfonamides .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), specifically CA IX and CA II. It exhibited selective inhibition towards CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating its potential in targeting cancer cells that overexpress this enzyme .

Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including our compound of interest, revealed that it significantly inhibited bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .

Study 2: Apoptotic Induction in Cancer Cells

In vitro assays showed that derivatives similar to 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide could induce apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a substantial apoptotic effect, which was about a 22-fold increase compared to control groups .

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound. It shows good absorption and low toxicity profiles, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide, and how can reaction purity be maximized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 5-bromo-2-aminobenzenesulfonyl chloride reacts with 4-methoxyaniline in anhydrous dichloromethane. Triethylamine (1.5 equiv.) is added to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and H/C NMR .

- Key Data :

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 12 h at 0–25°C |

| Yield | 72–85% |

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection and integration use APEX3 and SAINT. Structure solution employs SHELXT for direct methods, and refinement uses SHELXL (full-matrix least-squares on ). Hydrogen bonding and π-π interactions are analyzed via Mercury .

- Key Metrics :

| Parameter | Value |

|---|---|

| Space Group | |

| <0.05 | |

| CCDC Deposition | [Insert Deposition Number] |

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial efficacy) be resolved across studies?

- Methodology : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound solubility. Standardize testing using CLSI guidelines. Perform dose-response curves (IC) and assess membrane permeability via logP calculations. Cross-validate with molecular docking (PDB: 1AJ7 for dihydropteroate synthase) to confirm binding affinity .

Q. What strategies improve refinement convergence in X-ray crystallography for sulfonamide derivatives?

- Methodology : For poorly diffracting crystals, employ twin refinement (SHELXL TWIN command) and anisotropic displacement parameters. Use SQUEEZE (PLATON) to model disordered solvent. Validate via R and electron density maps (e.g., omit maps for sulfonamide groups). For high , collect redundant data (multiplicity >3) .

Q. How do substituents (Br, OMe) influence electronic properties and reactivity?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare Hammett σ values (Br: +0.23, OMe: -0.27) to predict electrophilic/nucleophilic sites. Validate via experimental substituent-directed cross-coupling reactions (e.g., Suzuki for Br) .

Structural and Mechanistic Insights

Q. What spectroscopic techniques confirm the sulfonamide linkage and regiochemistry?

- Methodology :

- IR : S=O stretching at 1150–1250 cm and NH bending at 1600 cm.

- NMR : H NMR shows deshielded NH protons (δ 9.8–10.2 ppm). C NMR confirms sulfonamide carbon at δ 135–140 ppm.

- MS : ESI-MS [M+H] m/z calculated for CHBrNOS: 379.97 .

Q. How does the 4-methoxyphenyl group affect solubility and pharmacokinetics?

- Methodology : Measure logP (shake-flask method: octanol/water partition). The methoxy group reduces logP by ~0.5 units compared to non-substituted analogs, enhancing aqueous solubility. Assess metabolic stability via microsomal assays (CYP450 isoforms) to identify O-demethylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.